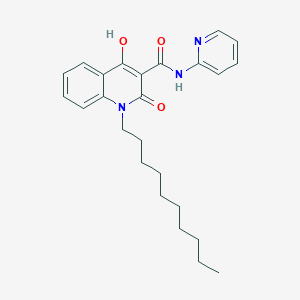
(Z)-5-(4-(Ethylthio)benzylidene)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-PMH, also known as (Z)-5-(4-(ethylthio)benzylidene)-hydantoin, is a compound with the empirical formula C12H12N2O2S and a molecular weight of 248.30 g/mol . This compound is known for its ability to augment cell-cell adhesion by enhancing tight and adherens junctions, making it a significant subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-PMH involves the reaction of 4-(ethylthio)benzaldehyde with hydantoin under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The mixture is refluxed for several hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of S-PMH follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
S-PMH undergoes several types of chemical reactions, including:
Oxidation: S-PMH can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thioether.
Substitution: S-PMH can undergo nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Various substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
S-PMH has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enhancing cell-cell adhesion and its potential in cancer research.
Medicine: Investigated for its potential therapeutic effects in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other compounds.
Mecanismo De Acción
S-PMH exerts its effects by enhancing tight and adherens junctions, thereby augmenting cell-cell adhesion. It abolishes the destabilizing actions of calcitonin on these complexes. Calcitonin and its receptor are expressed in prostate cell cancers and play a pivotal role in metastasis and tumorigenesis. S-PMH blocks calcitonin-stimulated alphavbeta3 activity, a key factor in bone metastasis .
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-5-(4-(methylthio)benzylidene)-hydantoin
- (Z)-5-(4-(propylthio)benzylidene)-hydantoin
- (Z)-5-(4-(butylthio)benzylidene)-hydantoin
Uniqueness
S-PMH is unique due to its specific ethylthio substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to augment cell-cell adhesion and its potential therapeutic effects in cancer research .
Propiedades
Fórmula molecular |
C12H12N2O2S |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-ethylsulfanylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2S/c1-2-17-9-5-3-8(4-6-9)7-10-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16)/b10-7- |
Clave InChI |
UWMDBDYLNJITCD-YFHOEESVSA-N |
SMILES isomérico |
CCSC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2 |
SMILES canónico |
CCSC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)






![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
![6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046972.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)

![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)


